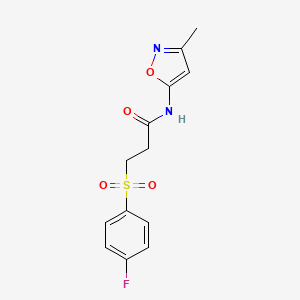![molecular formula C17H26N2O3 B6578331 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea CAS No. 1172230-66-8](/img/structure/B6578331.png)
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is an organic compound with the molecular formula C17H26N2O3 It is a urea derivative that features a cyclohexyl group, an ethoxyphenoxy group, and an ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-cyclohexyl-3-phenylurea: Another urea derivative with a phenyl group instead of the ethoxyphenoxy group.
1-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]urea: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its ethoxyphenoxy group may contribute to its solubility and reactivity, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-21-15-8-10-16(11-9-15)22-13-12-18-17(20)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEBOZFFFWDWBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide](/img/structure/B6578250.png)
![2-chloro-N-{[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6578261.png)
![7-(4-methylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578268.png)
![N-[2-(4-fluorophenyl)ethyl]-5-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B6578271.png)
![2-{2-[(4-methanesulfonylphenyl)amino]-1,3-thiazol-4-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B6578277.png)
![N-(3-acetylphenyl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6578286.png)
![N-(butan-2-yl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6578293.png)
![N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6578302.png)

![N-[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B6578309.png)
![N-(2-{[(2-chlorophenyl)carbamoyl]amino}ethyl)-4-(2,2-dimethylpropanamido)benzamide](/img/structure/B6578323.png)
![N-{2-[4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-phenylbutanamide](/img/structure/B6578338.png)
![5-oxo-1-phenyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}pyrrolidine-3-carboxamide](/img/structure/B6578340.png)
![7-(4-cyclopentanecarbonylpiperazine-1-carbonyl)-2-phenyl-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B6578352.png)
